Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-
Overview
Description
Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-: is a chemical compound with the molecular formula C14H15NO . It is a derivative of phenol, featuring an amino group (-NH2) attached to the benzene ring and a methylethyl group at the para position. This compound is known for its unique chemical properties and various applications in scientific research and industry.
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]- . For instance, extreme pH or temperature conditions could affect the compound’s stability, while the presence of other molecules could influence its binding to its targets.
Biochemical Analysis
Biochemical Properties
Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-, plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme tyrosinase, which catalyzes the oxidation of phenolic compounds. This interaction is significant in the biosynthesis of melanin and other pigments. Additionally, phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-, can act as a substrate for peroxidase enzymes, leading to the formation of reactive oxygen species (ROS) that can further participate in cellular signaling and defense mechanisms .
Cellular Effects
Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-, has diverse effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. Additionally, phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-, can alter the expression of genes related to oxidative stress response, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
The molecular mechanism of action of phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-, involves several key interactions at the molecular level. This compound can bind to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. It can also inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-, can inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-, can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or extreme pH conditions. Long-term studies have shown that phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-, can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-, vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as antioxidant activity and modulation of immune responses. At high doses, it can exhibit toxic effects, including oxidative stress, cellular damage, and disruption of metabolic processes. Studies have identified specific dosage thresholds beyond which the adverse effects become pronounced .
Metabolic Pathways
Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-, is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. Additionally, phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-, can influence the activity of key metabolic enzymes, thereby modulating overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-, is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. For example, this compound can bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues .
Subcellular Localization
Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-, exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-, can be found in the nucleus, where it can modulate gene expression and chromatin structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]- typically involves the following steps:
Nitration of Benzene: : Benzene is nitrated to produce nitrobenzene using concentrated nitric acid and sulfuric acid.
Reduction of Nitrobenzene: : Nitrobenzene is reduced to aniline using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Friedel-Crafts Alkylation: : Aniline undergoes Friedel-Crafts alkylation with methylethyl chloride in the presence of an aluminum chloride catalyst to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and green chemistry principles can also enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the amino group to a nitro group or other oxidized forms.
Reduction: : Reduction reactions can reduce the nitro group to an amine or other reduced forms.
Substitution: : Electrophilic substitution reactions can occur at the benzene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as iron and hydrochloric acid (Fe/HCl) or catalytic hydrogenation (H2/Pd) are used.
Substitution: : Electrophilic substitution reactions typically use Lewis acids like aluminum chloride (AlCl3) as catalysts.
Major Products Formed
Oxidation: : Nitrobenzene, nitrophenol, and other oxidized derivatives.
Reduction: : Aniline, phenylamine, and other reduced derivatives.
Substitution: : Halogenated phenols, nitrophenols, and other substituted phenols.
Scientific Research Applications
Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-: has several applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: : Investigated for its potential therapeutic properties and as a precursor for pharmaceuticals.
Industry: : Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-: is similar to other phenolic compounds, such as 4-aminophenol and 4-hydroxyaniline . its unique structure, with the methylethyl group, sets it apart and provides distinct chemical and biological properties.
Similar Compounds
4-Aminophenol: : Similar structure but lacks the methylethyl group.
4-Hydroxyaniline: : Similar to 4-aminophenol but with a hydroxyl group instead of an amino group.
4-Hydroxyazobenzene: : Contains an azo group (-N=N-) in place of the methylethyl group.
Properties
IUPAC Name |
4-[2-(4-aminophenyl)propan-2-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,17H,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGPNZVXBBBZNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456948 | |
Record name | Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
837-11-6 | |
Record name | Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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